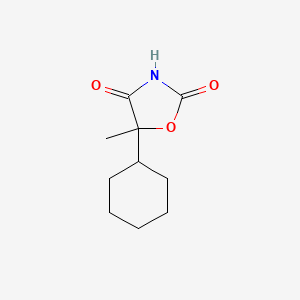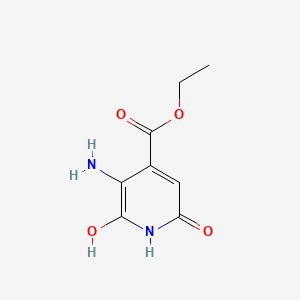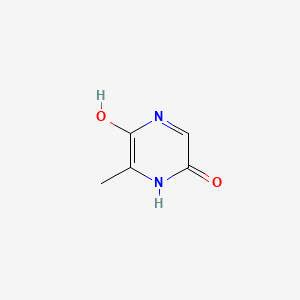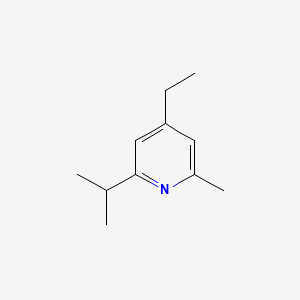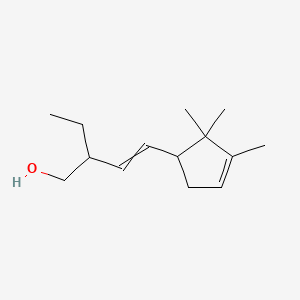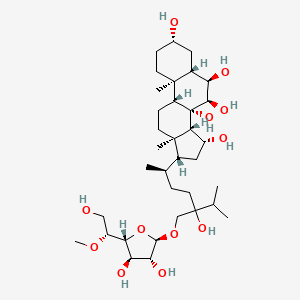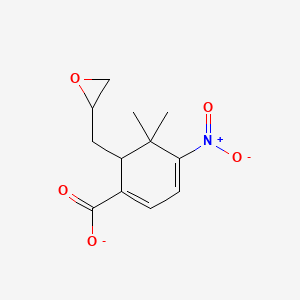
Bis(4-aminophenyl)-D12 ether
Overview
Description
“Bis(4-aminophenyl)-D12 ether” is a compound with the linear formula O(C6D4ND2)2 . It is also known as 4,4’-Oxydianiline-d12 . This compound is used as a monomer and a cross-linking agent. It is also used in the preparation of poly(imideurea)s and polyimide silica composite membranes, which are used in gas separation techniques .
Synthesis Analysis
The synthesis of a new phenylated diamine, bis(4-amino-2-biphenyl)ether, was achieved in five steps starting from 3-chloro-4-fluoronitrobenzene . The new aromatic polyimides were prepared from this diamine and various tetracarboxylic dianhydrides by the conventional two-step procedure that included ring-opening polymerization in NMP and subsequent thermal cyclic dehydration .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula O(C6D4ND2)2 . The molecular weight of the compound is 212.31 .Chemical Reactions Analysis
“this compound” is used as a monomer and a cross-linking agent in the preparation of poly(imideurea)s and polyimide silica composite membranes .Physical and Chemical Properties Analysis
“this compound” has a melting point of 188-192°C (lit.) . It is soluble in acetone but insoluble in water, benzene, carbon tetrachloride, ethanol, and hot methanol .Scientific Research Applications
Synthesis and Characterization
Bis(4-aminophenyl)-D12 ether, due to its aromatic structure with ether and amine functionalities, is pivotal in the synthesis of high-purity polymers. It is prepared via a condensation reaction of (N-acetyl)aminophenol with halonitrobenzene, followed by hydrogenation and hydrolysis, resulting in products with excellent color properties, typically colorless and of high purity (Wynn et al., 2009).
Optical Properties
The absorption and fluorescence spectra of Bis(4-aminophenyl)ether (DADPE) exhibit significant shifts in different solvents and acid concentrations, compared to 4-Aminodiphenyl ether (ADPE). These shifts, especially the blue shift in polar and hydrogen-bonding solvents and the unusual red shift at certain pH levels, highlight its unique optical properties, which can be leveraged in materials science for developing novel optical materials and sensors (Rajendiran & Swaminathan, 1996).
Epoxy Resin Systems
This compound derivatives, such as fluorenyl diamines, when synthesized and incorporated into epoxy systems, contribute to enhanced aromatic structures. These systems, especially when cured with diglycidyl ether of bisphenol fluorene (DGEBF), display significantly higher glass transition temperatures, better thermal stability, and lower moisture absorption, making them suitable for advanced composites and coatings applications (Liu et al., 2008).
Polyimide Films
This compound has been utilized in the synthesis of novel polyimides with triphenylamine units, demonstrating high solubility, thermal stability, and excellent optical properties. These polyimides are particularly suitable for liquid crystal vertical alignment layers, offering an optimal balance between thermal stability and performance (Gong et al., 2014).
Self-Healing Materials
Innovative use of bis(4-aminophenyl) disulfide as a dynamic crosslinker has led to the development of self-healing poly(urea-urethane) elastomers. These materials demonstrate remarkable healing efficiency at room temperature without requiring any external catalyst or intervention, showcasing potential applications in durable and self-repairing polymers (Rekondo et al., 2014).
Mechanism of Action
Target of Action
Bis(4-aminophenyl)-D12 ether is primarily used as a monomer and a cross-linking agent . It plays a crucial role in the synthesis of various high-performance polymers, including polyimides, poly(ester)imides, and poly(ether)imides .
Mode of Action
As a monomer, this compound interacts with other monomers through a process known as polymerization. This process involves the formation of covalent bonds between the monomers, leading to the creation of a polymer chain. The cross-linking action of this compound helps to create a three-dimensional network of interconnected polymer chains, enhancing the properties of the resulting polymer .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the polymerization process. This process can be initiated by various mechanisms, including heat, light, or the presence of a catalyst. The resulting polymers have high thermal stability and mechanical strength, making them suitable for use in a variety of applications .
Result of Action
The primary result of the action of this compound is the formation of high-performance polymers. These polymers are used in a variety of applications, including wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants and retainers, and insulation for cables and printed circuits . They are also used in the production of laminates and composites for aerospace vehicles .
Safety and Hazards
“Bis(4-aminophenyl)-D12 ether” is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 1B, Muta. 1B, Repr. 2, and Skin Sens. 1 . It is toxic if swallowed, in contact with skin, or if inhaled. It may cause genetic defects, cancer, and is suspected of damaging fertility or the unborn child .
Future Directions
“Bis(4-aminophenyl)-D12 ether” is used in the preparation of poly(imideurea)s and polyimide silica composite membranes, which find application in gas separation techniques . It is also utilized in products such as wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants, and retainers . Further, it is used in the preparation of polymer films for electrolyte membranes . In addition to this, it is used as insulation for cables and printed circuits, and laminates and composites for aerospace vehicles .
Biochemical Analysis
Biochemical Properties
Bis(4-aminophenyl)-D12 ether plays a significant role in biochemical reactions as a monomer used as a cross-linking agent . It interacts with various enzymes, proteins, and other biomolecules during the polymerization process to form polyimides . The nature of these interactions involves the formation of strong covalent bonds, contributing to the high-temperature resistance of the resulting polymers .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily observed in its role as a monomer in the production of polyimides . These polymers have a wide temperature tolerance and are used in various applications such as wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants, and retainers
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a monomer in the formation of polyimides . It exerts its effects at the molecular level through the formation of strong covalent bonds with other monomers during the polymerization process . This leads to the formation of polymers with high-temperature resistance and other desirable properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time as it polymerizes into polyimides . The stability of the compound is evident in the durability of the resulting polymers, which are resistant to high temperatures
Metabolic Pathways
It is known to be involved in the polymerization process to form polyimides
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily related to its role as a monomer in the production of polyimides
Subcellular Localization
Given its role as a monomer in the production of polyimides , it is likely to be involved in cellular processes related to polymer synthesis
Properties
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBLWEWZXPIGSM-AZLBOOTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20730438 | |
| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106426-62-4 | |
| Record name | 4,4'-Oxydi(~2~H_6_)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20730438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106426-62-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Cyano-2-[3-[5-cyano-1-ethyl-1,3-dihydro-3-(4-sulfobutyl)-2H-benzimidazol-2-ylidene]-1-propen-1-yl]](/img/no-structure.png)
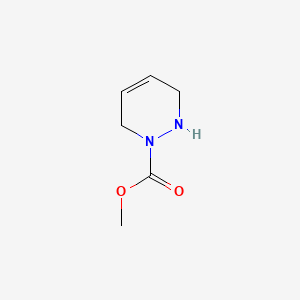
![1-Vinyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid dimethyl ester](/img/structure/B560950.png)
